molecular formula C16H27NO4 B1403941 (Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate CAS No. 1452487-86-3

(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate

Cat. No.: B1403941
CAS No.: 1452487-86-3
M. Wt: 297.39 g/mol
InChI Key: AKNKUWRVEHYGHU-FLIBITNWSA-N
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Description

(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring, a tert-butoxycarbonyl (Boc) protected amine, and an acrylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate typically involves multiple steps, starting from commercially available starting materials. One common approach is to begin with the cyclohexylamine, which is then protected with a tert-butoxycarbonyl (Boc) group. The protected amine is then subjected to a series of reactions to introduce the acrylate group.

    Protection of Cyclohexylamine: Cyclohexylamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

    Formation of Acrylate: The Boc-protected amine is then reacted with ethyl acrylate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

    Reduction: The acrylate group can be reduced to form the corresponding alkane.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

    Hydrolysis: Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)propanoic acid.

    Reduction: Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)propanoate.

    Substitution: 3-((1r,4r)-4-Amino-cyclohexyl)acrylate.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The Boc-protected amine can be deprotected to reveal a free amine, which can then interact with biological targets.

Industry

In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile starting material.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate depends on the specific application. In medicinal chemistry, the deprotected amine can interact with biological targets such as enzymes or receptors, leading to a biological response. The acrylate group can also participate in polymerization reactions, forming long chains with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-((1r,4r)-4-amino-cyclohexyl)acrylate: Similar structure but without the Boc protection.

    Methyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate is unique due to the presence of the Boc-protected amine, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl (Z)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h8,11-13H,5-7,9-10H2,1-4H3,(H,17,19)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNKUWRVEHYGHU-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\C1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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